Triethylsilyl trifluoromethanesulfonate

Catalog No.
S714673
CAS No.
79271-56-0
M.F
C7H15F3O3SSi
M. Wt
264.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilyl trifluoromethanesulfonate

CAS Number

79271-56-0

Product Name

Triethylsilyl trifluoromethanesulfonate

IUPAC Name

triethylsilyl trifluoromethanesulfonate

Molecular Formula

C7H15F3O3SSi

Molecular Weight

264.34 g/mol

InChI

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3

InChI Key

STMPXDBGVJZCEX-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F

Silylating Agent

TESOTf is primarily used as a silylating agent, introducing a triethylsilyl group (Si(CH2CH3)3) onto various molecules. This modification serves several purposes:

  • Protection of hydroxyl groups: TESOTf protects hydroxyl groups (OH) in organic molecules by converting them to triethylsilyl ethers (OSi(CH2CH3)3). This protects the hydroxyl group from unwanted reactions and allows for selective modification of other functional groups within the molecule.
  • Improving solubility and volatility: Silylation with TESOTf can enhance the solubility and volatility of organic compounds, making them easier to analyze and purify using techniques like chromatography and mass spectrometry [].
  • Activation for further reactions: TESOTf can activate certain functional groups, making them more reactive towards subsequent transformations. For example, silylation of alcohols can activate them for nucleophilic substitution reactions [].

Lewis Acid Catalyst

TESOTf exhibits Lewis acidic properties due to the empty p-orbital on the sulfur atom. This allows it to act as a catalyst in various organic reactions by accepting electron pairs from Lewis bases, thereby facilitating bond formations and rearrangements. Some examples of reactions catalyzed by TESOTf include:

  • Friedel-Crafts reactions: TESOTf catalyzes Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl (RCO) or alkyl (R) groups onto aromatic rings [].
  • Cyclization reactions: TESOTf can promote the cyclization of various organic molecules by activating them for intramolecular reactions [].
  • Polymerization reactions: TESOTf finds applications in the cationic polymerization of certain monomers due to its ability to generate and stabilize carbocationic intermediates [].

Triethylsilyl trifluoromethanesulfonate is an organosilicon compound characterized by the formula C6H15F3O3SSi\text{C}_6\text{H}_{15}\text{F}_3\text{O}_3\text{S}\text{Si}. It appears as a colorless, moisture-sensitive liquid and is primarily utilized as a silylating agent in organic synthesis. The compound is notable for its trifluoromethanesulfonate functionality, which enhances its electrophilicity compared to other silylating agents, making it effective in various

  • Hydrolysis Reaction: This compound is sensitive to hydrolysis, leading to the formation of triethylsilanol and trifluoromethanesulfonic acid:
    C6H15F3O3SSi+H2OC6H15OSi+HO3SCF3\text{C}_6\text{H}_{15}\text{F}_3\text{O}_3\text{S}\text{Si}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{15}\text{OSi}+\text{HO}_3\text{SCF}_3
  • Silylation of Alcohols: It effectively facilitates the silylation of alcohols, generating silyl ethers:
    C6H15F3O3SSi+R OH+Et3NR OSiC6H15+[Et3NH]+HO3SCF3\text{C}_6\text{H}_{15}\text{F}_3\text{O}_3\text{S}\text{Si}+\text{R OH}+\text{Et}_3\text{N}\rightarrow \text{R OSiC}_6\text{H}_{15}+[\text{Et}_3\text{NH}]^+\text{HO}_3\text{SCF}_3
  • Formation of Silyl Enol Ethers: It is also used to prepare silyl enol ethers, which are valuable intermediates in organic synthesis .

Triethylsilyl trifluoromethanesulfonate can be synthesized through various methods:

  • Direct Reaction: One common approach involves reacting triethylamine with trifluoromethanesulfonic anhydride in the presence of a silane source. This method allows for the formation of triethylsilyl trifluoromethanesulfonate efficiently.
  • Alternative Routes: Other synthetic routes may include modifications of existing silylating agents or utilizing different silane derivatives to achieve the desired trifluoromethanesulfonate functionality .

Triethylsilyl trifluoromethanesulfonate has several applications in organic chemistry:

  • Silylation Reactions: It is widely used for the silylation of alcohols and phenols, enhancing their reactivity in subsequent reactions.
  • Catalysis: The compound serves as a Lewis acid catalyst in various organic transformations, improving reaction rates and selectivity.
  • Synthetic Intermediates: It plays a critical role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Interaction studies involving triethylsilyl trifluoromethanesulfonate often focus on its reactivity with different functional groups. For instance, it has been shown to selectively react with acetals derived from aldehydes, highlighting its chemoselectivity. Additionally, studies exploring its interactions with various nucleophiles reveal its utility in forming stable silyl derivatives under mild conditions .

Several compounds share similarities with triethylsilyl trifluoromethanesulfonate. Here are some notable examples:

Compound NameFormulaKey Features
Trimethylsilyl trifluoromethanesulfonateC4H9F3O3S\text{C}_4\text{H}_9\text{F}_3\text{O}_3\text{S}More commonly used; less bulky than triethyl derivative.
Dimethylsilyl trifluoromethanesulfonateC4H9F3O3S\text{C}_4\text{H}_{9}\text{F}_{3}\text{O}_{3}\text{S}Similar reactivity but lower steric hindrance.
Trimethylsilyl chlorideC3H9ClSi\text{C}_3\text{H}_{9}\text{ClSi}A less electrophilic silylating agent compared to triethyl derivative.

Uniqueness of Triethylsilyl Trifluoromethanesulfonate

Triethylsilyl trifluoromethanesulfonate stands out due to its higher electrophilicity and steric bulk compared to similar compounds. This unique combination allows for more selective reactions and improved yields in complex organic syntheses, making it a valuable reagent in both academic research and industrial applications .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

79271-56-0

Wikipedia

Triethylsilyl trifluoromethanesulfonate

Dates

Modify: 2023-08-15

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